Desvancosaminyl vancomycin
Description
Contextualization of Glycopeptide Antibiotics and Their Biosynthetic Intermediates
Glycopeptide antibiotics (GPAs) are a class of naturally occurring peptides that are crucial in treating life-threatening infections caused by Gram-positive bacteria. pnas.orgnih.govnih.gov Vancomycin (B549263), a prominent member of this class, is produced by the soil bacterium Amycolatopsis orientalis. frontiersin.orgficm.ac.uksensus.org The intricate structure of these antibiotics, characterized by a cross-linked heptapeptide (B1575542) backbone decorated with sugar moieties, is fundamental to their mechanism of action. pnas.orgmdpi.com They inhibit the biosynthesis of the bacterial cell wall by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby blocking their incorporation into the growing cell wall. frontiersin.orgmdpi.comacs.org
Identification and Nomenclature of Desvancosaminyl Vancomycin as a Glycopeptide Pseudoaglycone
This compound is a derivative of vancomycin that lacks the terminal vancosamine (B1196374) sugar. ontosight.aiebi.ac.uk Its systematic name is 2′-O-De(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranosyl)vancomycin. ncats.io This compound is also referred to by several synonyms, including Vancomycin Pseudoaglycone and Pseudovancomycin. drugbank.com
The term "pseudoaglycone" distinguishes it from the true "aglycone" of vancomycin, which would be the heptapeptide core completely devoid of any sugar moieties. researchgate.net this compound retains the glucose moiety attached to the 4-hydroxyphenylglycine residue at position 4 of the peptide backbone, but is missing the vancosamine sugar that is typically attached to this glucose in the final vancomycin structure. researchgate.netontosight.ai This specific structural feature makes it a monoglucosylated heptapeptide intermediate in the final stages of vancomycin biosynthesis. nih.govdrugbank.com
Table 1: Nomenclature and Identification of this compound
| Aspect | Description | References |
|---|---|---|
| Systematic Name | 2′-O-De(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranosyl)vancomycin | ncats.io |
| Common Synonyms | Vancomycin Pseudoaglycone, Pseudovancomycin | drugbank.com |
| Chemical Formula | C₅₉H₆₂Cl₂N₈O₂₂ | nih.govscbt.com |
| Structural Class | Glycopeptide Pseudoaglycone | researchgate.netdrugbank.com |
| Defining Feature | Lacks the vancosamine sugar but retains the glucose moiety of vancomycin. | researchgate.netontosight.ai |
| Biosynthetic Role | A monoglucosylated heptapeptide intermediate in vancomycin biosynthesis. | nih.govdrugbank.com |
Historical Perspective of this compound Discovery and Characterization
The discovery of vancomycin in 1952 from a soil sample from Borneo by Eli Lilly and Company marked a significant milestone in the fight against penicillin-resistant staphylococcal infections. ficm.ac.uksensus.orgdoseme-rx.com The initial production of vancomycin was a fermentation process that yielded a mixture of related compounds and impurities. ficm.ac.ukgoogle.com The characterization of these impurities and biosynthetic intermediates, including this compound, became an important area of research.
This compound was identified as a key intermediate in the biosynthetic pathway of vancomycin. researchgate.net Its structural elucidation was crucial for understanding the sequential nature of glycosylation in vancomycin synthesis. Research demonstrated that the vancomycin aglycone is first glycosylated with a glucose molecule to form this compound (also referred to as vancomycin pseudoaglycone). nih.govebi.ac.uk This step is catalyzed by the glycosyltransferase GtfE (or its homolog GtfB). nih.govnih.gov Subsequently, a second glycosyltransferase, GtfD, attaches the vancosamine sugar to the glucose residue of this compound to yield the final vancomycin molecule. nih.govexpasy.org The isolation and characterization of this compound provided direct evidence for this two-step glycosylation process.
Significance of this compound in Natural Product Biosynthesis and Chemical Biology
This compound holds considerable significance in the fields of natural product biosynthesis and chemical biology. Its role as a biosynthetic intermediate has been instrumental in dissecting the complex enzymatic machinery responsible for producing vancomycin. The study of its formation and subsequent conversion to vancomycin has shed light on the function and substrate specificity of the glycosyltransferases involved. nih.govacs.org
In chemical biology, this compound serves as a valuable molecular probe and a starting point for the chemoenzymatic synthesis of novel glycopeptide analogs. Researchers have utilized this intermediate to explore the catalytic promiscuity of glycosyltransferases, aiming to attach different sugar moieties to the vancomycin core. rsc.orgnih.gov This approach, often termed glycorandomization, has the potential to generate new vancomycin derivatives with altered properties. The ability to enzymatically modify this compound opens up avenues for creating novel antibiotics that may overcome existing resistance mechanisms. nih.gov
Table 2: Research Findings on this compound
| Area of Research | Key Findings | References |
|---|---|---|
| Biosynthesis | This compound is a direct precursor to vancomycin, formed by the glucosylation of the vancomycin aglycone by the enzyme GtfE/GtfB. | nih.govnih.gov |
| Enzymology | The glycosyltransferase GtfD specifically recognizes and utilizes this compound as its substrate to attach the vancosamine sugar. | drugbank.comexpasy.org |
| Chemical Biology | Serves as a key substrate for in vitro and in vivo studies aimed at generating novel glycopeptide antibiotics through enzymatic modification. | nih.gov |
| Structural Biology | The structure of this compound has been determined, providing a basis for understanding the binding interactions with glycosyltransferases. | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
101485-50-1 |
|---|---|
Molecular Formula |
C59H62Cl2N8O22 |
Molecular Weight |
1306.1 g/mol |
IUPAC Name |
(1S,2R,18R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C59H62Cl2N8O22/c1-20(2)10-30(63-3)52(80)68-44-46(75)22-5-8-34(28(60)12-22)88-36-14-24-15-37(51(36)91-59-50(79)49(78)48(77)38(19-70)90-59)89-35-9-6-23(13-29(35)61)47(76)45-57(85)67-43(58(86)87)27-16-25(71)17-33(73)40(27)26-11-21(4-7-32(26)72)41(54(82)69-45)66-55(83)42(24)65-53(81)31(18-39(62)74)64-56(44)84/h4-9,11-17,20,30-31,38,41-50,59,63,70-73,75-79H,10,18-19H2,1-3H3,(H2,62,74)(H,64,84)(H,65,81)(H,66,83)(H,67,85)(H,68,80)(H,69,82)(H,86,87)/t30-,31+,38-,41-,42-,43+,44?,45+,46-,47-,48?,49+,50-,59+/m1/s1 |
InChI Key |
QCHYVJAUGVHJHX-QYURSJLOSA-N |
SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H](C([C@H](O5)CO)O)O)O)OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |
Canonical SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC |
Synonyms |
2’-O-De(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranosyl)vancomycin Trifluoroacetic Acid Salt Hydrates; Vancomycin EP Impurity D Trifluoroacetic Acid Salt Hydrates |
Origin of Product |
United States |
Ii. Biosynthesis of Desvancosaminyl Vancomycin
Position within the Vancomycin (B549263) Biogenetic Pathway
Desvancosaminyl vancomycin does not represent a final product but rather a crucial intermediate scaffold upon which the final, biologically active vancomycin molecule is assembled. Its formation marks the initial glycosylation event in the maturation of the antibiotic.
This compound is a monoglucosylheptapeptide, meaning it consists of the core vancomycin heptapeptide (B1575542) backbone with a single glucose molecule attached. nih.gov The biosynthesis of vancomycin begins with the assembly of a linear heptapeptide by nonribosomal peptide synthetases (NRPSs). wikipedia.orgbidmc.org Following assembly, a series of cytochrome P450 enzymes catalyze oxidative cross-linking of the peptide's aromatic side chains to create the rigid, basket-like structure of the vancomycin aglycone. nih.gov It is this aglycone that serves as the substrate for the first glycosylation step, resulting in the formation of this compound. nih.govnih.gov This intermediate is then the substrate for a subsequent glycosyltransferase, GtfD, which attaches the amino sugar L-vancosamine to complete the disaccharide chain and form the mature vancomycin molecule. wikipedia.orgbidmc.orgnih.govexpasy.org
The conversion of the vancomycin aglycone into this compound is an enzymatic glycosylation reaction. nih.govebi.ac.uk In this step, a glucosyltransferase enzyme transfers a glucose moiety from an activated sugar donor, typically UDP-glucose, to the phenolic hydroxyl group of the 4-hydroxyphenylglycine residue at position 4 (4-OH-PheGly4) of the heptapeptide aglycone. nih.govresearchgate.netnih.gov This reaction initiates the glycosylation pathway in the maturation of vancomycin and related glycopeptide antibiotics. researchgate.netnih.gov
Glycosyltransferase Activity in this compound Formation
The formation of this compound is catalyzed by specific glycosyltransferase (Gtf) enzymes. In Amycolatopsis orientalis, the biosynthetic gene clusters for vancomycin and the related antibiotic chloroeremomycin (B1668801) encode several Gtfs, including GtfB and GtfE, which are responsible for the initial glucosylation of the aglycone. nih.govuniprot.orgfrontiersin.org These enzymes belong to the GT-B fold superfamily of glycosyltransferases. frontiersin.orgpnas.orgembopress.org
Glucosyltransferase B (GtfB) is an enzyme found in the chloroeremomycin biosynthetic cluster that catalyzes the transfer of a glucose residue from UDP-glucose to the vancomycin aglycone, yielding desvancosaminyl-vancomycin. nih.govnih.govresearchgate.net While its primary role is in chloroeremomycin maturation, it is also capable of acting on the vancomycin scaffold. nih.govebi.ac.uknih.gov The structure of GtfB has been determined, revealing a two-domain structure with a deep cleft between the domains that likely serves as the binding site for the UDP-glucose donor. researchgate.netnih.gov A hydrophobic patch on the N-terminal domain is proposed to be the binding site for the aglycone substrate. researchgate.netnih.gov
Glucosyltransferase E (GtfE) is the homologous enzyme found in the vancomycin biosynthetic cluster. nih.govfrontiersin.org It performs the same function as GtfB, attaching the initial glucose molecule to the vancomycin aglycone to form this compound. wikipedia.orgbidmc.orgresearchgate.net GtfE is considered the key enzyme for this step in the specific biosynthesis of vancomycin itself. bidmc.orgnih.gov Both GtfE and GtfB exhibit optimal activity at a pH of 9.0. pnas.org
Studies comparing the activity of GtfB and GtfE have revealed differences in their efficiency and substrate flexibility. GtfE is significantly more efficient at glucosylating its natural substrate, the vancomycin aglycone, than GtfB. nih.govacs.org Furthermore, GtfE demonstrates a broader substrate specificity, showing considerable activity with unnatural substrates like the teicoplanin aglycone, whereas GtfB's activity on this alternative substrate is very low. nih.govebi.ac.ukacs.org
The flexibility of GtfE extends to the sugar donor as well. It can transfer various modified glucose analogs, such as deoxyglucoses and aminoglucoses, onto the vancomycin aglycone. nih.gov While the transfer of these analogs occurs at a reduced rate compared to the natural substrate UDP-glucose, the enzyme's ability to utilize them highlights its potential for generating novel glycopeptide derivatives. nih.gov
Table 1: Kinetic Parameters of Glucosyltransferases on Vancomycin Aglycone
| Enzyme | Substrate | kcat (min⁻¹) | Reference |
|---|---|---|---|
| GtfE | Vancomycin Aglycone | 60 | nih.govacs.org |
| GtfB | Vancomycin Aglycone | 17 | nih.govebi.ac.ukacs.org |
Table 2: Substrate Specificity of Glucosyltransferase E (GtfE)
| Substrate | kcat (min⁻¹) | Notes | Reference |
|---|---|---|---|
| Vancomycin Aglycone | 60 | Natural substrate | nih.govacs.org |
| Teicoplanin Aglycone | 20 | Unnatural substrate | nih.govacs.org |
| 2-Amino-glucose | 15 | 4-fold drop vs. natural substrate | nih.gov |
| 3-Amino-glucose | 2 | 30-fold drop vs. natural substrate | nih.gov |
| 4-Amino-glucose | 2 | 30-fold drop vs. natural substrate | nih.gov |
| 6-Amino-glucose | 2 | 30-fold drop vs. natural substrate | nih.gov |
Nucleotide Sugar Donor Utilization (e.g., UDP-glucose)
The initial glycosylation step that produces this compound relies on an activated sugar donor, specifically uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose). nih.govebi.ac.ukresearchgate.net In the biosynthetic pathways of vancomycin and the related compound chloroeremomycin, the enzyme GtfE and its homolog GtfB, respectively, catalyze the transfer of a D-glucosyl moiety from UDP-glucose to the hydroxyl group of the 4-hydroxyphenylglycine residue (residue 4) of the vancomycin aglycone. researchgate.netnih.govpnas.org This reaction is the first "tailoring" step after the formation of the core peptide structure, initiating the decoration of the aglycone with sugar residues. researchgate.net
The specialized sugars found in the final vancomycin structure, such as L-vancosamine, are also derived from a glucose precursor, typically through a series of enzymatic modifications starting with dTDP-D-glucose. pnas.org However, the formation of this compound itself is directly dependent on the utilization of UDP-glucose as the donor substrate. nih.govebi.ac.uk
Genetic Basis of this compound Biosynthesis
The enzymatic steps involved in the biosynthesis of this compound are encoded by specific genes located within a larger biosynthetic gene cluster (BGC).
The production of this compound is catalyzed by a specific glycosyltransferase (GT). In the vancomycin producer, Amycolatopsis orientalis, this enzyme is encoded by the gene gtfE. nih.gov The GtfE protein is responsible for attaching glucose from UDP-glucose to the vancomycin aglycone. nih.govresearchgate.net
In the producer of the related antibiotic chloroeremomycin, a homologous gene, gtfB, encodes a glucosyltransferase with the same function: converting the aglycone into this compound (DVV). nih.govpnas.orgasm.org These glycosyltransferase genes are essential components of the glycopeptide BGC and their expression is fundamental for the production of the glycosylated antibiotic. pnas.org
Analysis of the BGCs for various glycopeptide antibiotics, such as vancomycin (vcm), chloroeremomycin (cep), and balhimycin (B1255283) (bal), reveals significant insights into their evolution and function. nih.govconstantsystems.com These clusters often exhibit a mosaic structure, suggesting that they have evolved through the acquisition of distinct, functional gene cassettes. nih.gov
Subsequent Enzymatic Modifications Involving this compound
This compound serves as the acceptor substrate for further glycosylation events that lead to the mature antibiotic structures.
In the vancomycin biosynthetic pathway, the enzyme GtfD acts upon this compound. drugbank.compnas.org GtfD is a vancosaminyltransferase that catalyzes the attachment of L-vancosamine from a dTDP-L-vancosamine donor to the glucose moiety of this compound. drugbank.comnih.gov This reaction forms the characteristic disaccharide chain of vancomycin, completing the maturation of the antibiotic. pnas.org The gene encoding this enzyme, gtfD, is located within the vancomycin BGC. nih.govdrugbank.com
In the biosynthesis of chloroeremomycin, a different enzymatic modification occurs. The glycosyltransferase GtfA transfers an L-4-epi-vancosamine sugar to this compound. researchgate.netnih.gov Unlike GtfD, which attaches the sugar to the existing glucose residue, GtfA shows distinct regiospecificity by glycosylating the benzylic hydroxyl group of the β-hydroxytyrosine residue at position 6 of the peptide core. nih.govpnas.org GtfA preferentially uses the monoglucosylated intermediate, this compound (DVV), as its substrate over the unglycosylated aglycone. nih.govpnas.org This step, catalyzed by the gtfA gene product, is crucial for producing the trisaccharide structure of chloroeremomycin. pnas.orgnih.gov
Formation of Mature Glycopeptide Antibiotics (e.g., Vancomycin, Chloroeremomycin)
The final stage in the biosynthesis of many glycopeptide antibiotics is the attachment of sugar moieties to the cross-linked heptapeptide core, a process known as glycosylation. researchgate.net This maturation is catalyzed by a series of enzymes called glycosyltransferases (Gtfs). portlandpress.com These enzymes transfer sugar residues from activated nucleotide sugar donors onto specific locations of the aglycone scaffold, significantly influencing the antibiotic's biological activity. nih.govacs.org The intermediate, this compound, represents a crucial checkpoint in this process, being the glucosylated precursor to the fully mature vancomycin. The glycosylation pathways of vancomycin and the related antibiotic chloroeremomycin highlight how different enzymatic strategies can lead to structurally distinct, mature glycopeptides. portlandpress.com
In the biosynthesis of vancomycin, two key glycosyltransferases, GtfE and GtfD, are involved in a sequential process. portlandpress.comacs.org The first step is the transfer of a glucose molecule from the donor UDP-glucose to the phenolic oxygen of residue 4 on the vancomycin aglycone. nih.govacs.org This reaction is efficiently catalyzed by the glycosyltransferase GtfE, resulting in the formation of desvancosaminyl-vancomycin, also known as vancomycin pseudoaglycone. nih.govacs.org Following this initial glucosylation, the second enzyme, GtfD, catalyzes the attachment of the amino sugar L-vancosamine to the glucose moiety, yielding the mature vancomycin molecule. portlandpress.comdrugbank.com GtfD specifically recognizes the monoglucosylated intermediate, showing a strong preference for desvancosaminyl-vancomycin as its substrate over the unglycosylated aglycone. drugbank.com
The maturation of chloroeremomycin, which differs from vancomycin in its glycosylation pattern, involves a more complex sequence with three glycosyltransferases: GtfB, GtfA, and GtfC. portlandpress.comwikipedia.org Similar to vancomycin biosynthesis, the process begins with GtfB, an enzyme homologous to GtfE, which glucosylates the heptapeptide aglycone to form a desvancosaminyl intermediate. nih.govacs.org Subsequently, two L-4-epi-vancosamine sugars are attached at two distinct sites. wikipedia.orgnih.gov GtfA transfers an epi-vancosamine sugar to the β-hydroxytyrosine at residue 6, while GtfC adds the second epi-vancosamine to the glucose moiety at residue 4. portlandpress.compnas.org Studies suggest a preferred enzymatic sequence of GtfB → GtfA → GtfC. researchgate.net The glycosyltransferase GtfA strongly prefers the glucosylated intermediate (desvancosaminyl-chloroeremomycin) as its substrate over the bare aglycone, indicating that the initial glucosylation by GtfB is a prerequisite for its action. pnas.orgresearchgate.net
Interactive Data Table: Glycosyltransferases in Vancomycin and Chloroeremomycin Maturation
| Antibiotic | Enzyme | Substrate | Sugar Donor | Product |
| Vancomycin | GtfE | Vancomycin Aglycone | UDP-glucose | This compound |
| Vancomycin | GtfD | This compound | UDP-L-vancosamine | Vancomycin |
| Chloroeremomycin | GtfB | Chloroeremomycin Aglycone | UDP-glucose | Desvancosaminyl-chloroeremomycin |
| Chloroeremomycin | GtfA | Desvancosaminyl-chloroeremomycin | TDP-L-4-epi-vancosamine | epi-Vancosaminyl-desvancosaminyl-chloroeremomycin |
| Chloroeremomycin | GtfC | epi-Vancosaminyl-desvancosaminyl-chloroeremomycin | TDP-L-4-epi-vancosamine | Chloroeremomycin |
Iii. Structural Biology and Molecular Interactions of Desvancosaminyl Vancomycin
Conformational Studies of the Desvancosaminyl Vancomycin (B549263) Scaffold
The three-dimensional structure of desvancosaminyl vancomycin is fundamental to its biological function. Conformational studies have revealed a complex interplay between the rigidity of its core and the flexibility introduced by its sugar moiety.
The heptapeptide (B1575542) core of vancomycin and its derivatives is a highly cross-linked and rigid structure, essential for its binding to the D-Ala-D-Ala terminus of bacterial cell wall precursors. nih.gov This rigidity is a result of oxidative cross-linking of the peptide backbone during biosynthesis, which creates a cup-shaped conformation. nih.govpnas.org However, studies have shown that this scaffold possesses an unexpected degree of inherent flexibility. pnas.org While the core maintains a generally stable conformation, certain regions, particularly the side chains of residues like asparagine and N-methyl-leucine, exhibit flexibility that is crucial for accommodating the dipeptide target. nih.gov This intrinsic plasticity allows the molecule to adopt a conformation favorable for binding. nih.govpnas.org
X-ray Crystallographic Analysis of this compound Complexes
X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangements of this compound when bound to key enzymes in the vancomycin biosynthetic pathway. These studies have provided atomic-level insights into the mechanisms of glycosyltransfer.
The crystal structures of glycosyltransferases GtfA and GtfD in complex with this compound have been determined, revealing the molecular basis of substrate recognition. pnas.orgrcsb.orgrcsb.org These enzymes belong to the GT-B superfamily of glycosyltransferases, characterized by a two-domain architecture. pnas.orgnih.gov
The structure of GtfD in complex with TDP and this compound (PDB ID: 1rrv) was solved at a resolution of 2.0 Å. rcsb.orgnih.govwwpdb.org This structure shows that the aglycone acceptor, this compound, binds in a deep crevice within the N-terminal domain of the enzyme. nih.govacs.org
Similarly, the crystal structure of GtfA, a TDP-epi-vancosaminyltransferase, has been solved in complex with this compound (referred to as DVV in the study) at a resolution of 2.8 Å (PDB ID: 1PN3). pnas.orgrcsb.org This structure provided the first direct observation of an acceptor substrate binding to a member of this glycosyltransferase family. pnas.org The this compound molecule binds to the N-terminal domain, with its convex surface packing against a shallow hydrophobic pocket. pnas.org
| PDB ID | Enzyme | Ligand(s) | Resolution (Å) | Description |
| 1rrv | GtfD | TDP, this compound | 2.00 | X-ray crystal structure of TDP-vancosaminyltransferase GtfD in complex with TDP and its natural substrate, this compound. rcsb.orgrcsb.org |
| 1PN3 | GtfA | TDP, this compound | 2.80 | Crystal structure of TDP-epi-vancosaminyltransferase GtfA in complex with TDP and the acceptor substrate this compound. rcsb.orgpdbj.org |
The crystal structures of GtfA and GtfD with this compound have precisely mapped the acceptor substrate binding sites. pnas.orgnih.gov In GtfD, the aglycone acceptor binds in a deep crevice of the N-terminal domain. nih.govacs.org
In the GtfA complex, the binding of this compound is more detailed. The heptapeptide core's convex surface interacts with a shallow hydrophobic pocket on the N-terminal domain, formed by residues such as Leu-101, Leu-102, and Pro-103. pnas.org The single glucosyl moiety of this compound occupies a subsite formed by residues 128–141. pnas.org Specifically, the O2 hydroxyl group of the glucose is buried and forms hydrogen bonds with the side chains of Tyr-141 and Gln-133, while the O3 hydroxyl also interacts with Gln-133. pnas.org These interactions highlight a defined binding pocket for the monosaccharide portion of the substrate.
Molecular Recognition and Binding Determinants
The specific recognition of this compound by glycosyltransferases is governed by a network of molecular interactions. Hydrogen bonds and hydrophobic interactions are key determinants of this binding specificity.
In the GtfA-desvancosaminyl vancomycin complex, several crucial hydrogen bonds stabilize the interaction. The reactive hydroxyl group on residue 6 of the heptapeptide core forms hydrogen bonds with the side chains of Ser-10 and Asp-13 in GtfA, positioning it for catalysis. pnas.orgrcsb.org Additionally, the carbonyl groups of residues 3 and 6 of the this compound main chain form hydrogen bonds with the main chain amide groups of Leu-102 and Ser-10 in GtfA, respectively. pnas.org These interactions can cause slight distortions in the otherwise rigid heptapeptide core. pnas.org
Specific Amino Acid Residues Involved in this compound Binding to Glycosyltransferases
The binding of this compound (DVV) to glycosyltransferases (Gtfs) is a highly specific process mediated by key amino acid residues within the enzyme's active site. X-ray crystal structures of GtfA and GtfD complexed with DVV have elucidated the precise interactions that govern substrate recognition and catalysis. pnas.orgrcsb.org
In the glycosyltransferase GtfA, which is involved in the chloroeremomycin (B1668801) biosynthetic pathway, several residues in the N-terminal domain form a binding pocket for DVV. pnas.orgnih.gov The reactive hydroxyl group on the β-OHTyr-6 residue of the DVV heptapeptide core is positioned by hydrogen bonds to the side chains of Ser-10 and Asp-13 . pnas.orgnih.govpnas.orgrcsb.org These two residues are considered critical for catalysis, potentially acting as a general base to activate the hydroxyl group for nucleophilic attack. pnas.org The single glucosyl moiety of DVV is accommodated in a subsite formed by residues 128–141. pnas.orgpnas.org Specifically, the O2 hydroxyl of the glucose is buried, forming hydrogen bonds with the side chains of Tyr-141 and Gln-133 . pnas.orgpnas.org The side chain of Gln-133 also interacts with the O3 hydroxyl group, while the O6 hydroxyl, though directed towards the solvent, is stabilized by a hydrogen bond with His-128 . pnas.orgpnas.org
In the case of the vancosaminyltransferase GtfD, which catalyzes the final glycosylation step in vancomycin biosynthesis, structural and kinetic analyses have identified Asp13 as the likely catalytic general base. rcsb.orgpdbj.orgThr10 is also suggested to play a potential secondary role in catalysis. rcsb.orgpdbj.org
The following table summarizes the key amino acid residues in GtfA and GtfD that interact with this compound.
| Enzyme | Interacting Residue | Role in Binding/Catalysis |
| GtfA | Ser-10 | Hydrogen bonds with the reactive hydroxyl of DVV; potential catalytic base. pnas.orgpnas.org |
| Asp-13 | Hydrogen bonds with the reactive hydroxyl of DVV; potential catalytic base. pnas.orgpnas.org | |
| His-128 | Stabilizes the O6 hydroxyl of the DVV glucosyl moiety via a hydrogen bond. pnas.orgpnas.org | |
| Gln-133 | Hydrogen bonds with the O2 and O3 hydroxyls of the DVV glucosyl moiety. pnas.orgpnas.org | |
| Tyr-141 | Hydrogen bonds with the O2 hydroxyl of the DVV glucosyl moiety. pnas.orgpnas.org | |
| GtfD | Thr10 | Possible secondary role in catalysis. rcsb.orgpdbj.org |
| Asp13 | Identified as a likely catalytic general base. rcsb.orgpdbj.org |
Hydrogen Bonding Networks and Other Intermolecular Interactions
A complex network of hydrogen bonds is essential for the precise positioning of this compound within the active site of glycosyltransferases. In the GtfA-DVV complex, the primary hydrogen bonds securing the aglycone portion of the substrate involve the side chains of Ser-10 and Asp-13 and the reactive hydroxyl group of the DVV's Tyr-6 residue. pnas.org Additional stability is conferred by hydrogen bonds between the main chain carbonyl groups of residues 3 and 6 of DVV and the main chain amide groups of Leu-102 and Ser-10 in GtfA, respectively. pnas.org
The glucose moiety of DVV also establishes a specific hydrogen bonding network. The O2 hydroxyl group of the glucose forms hydrogen bonds with the side chains of Tyr-141 and Gln-133, while the O3 hydroxyl interacts with Gln-133. pnas.org The O6 hydroxyl group forms a hydrogen bond with the side chain of His-128. pnas.org These interactions collectively ensure the correct orientation of the DVV molecule for the subsequent glycosylation reaction.
Ligand-Induced Conformational Changes in Enzymes
The binding of substrates to glycosyltransferases can induce significant conformational changes in the enzyme structure. nih.gov Crystal structures of GtfA have revealed the enzyme in both an "open" and a "closed" conformation. pnas.orgnih.govrcsb.org The open conformation is observed when the binding site for the nucleotide diphosphate (B83284) (NDP)-sugar donor is empty. pnas.org In this state, the two domains of the enzyme are more separated.
Upon binding of a TDP (thymidine diphosphate) ligand to the donor substrate site located in the interdomain cleft, the enzyme transitions to a more "closed" conformation. pnas.orgrcsb.org This ligand-induced change brings the two domains closer together, which is likely necessary to align the donor sugar and the acceptor substrate (DVV) for efficient catalysis. pnas.orgnih.gov This conformational flexibility is a characteristic feature of the GT-B glycosyltransferase superfamily, to which GtfA belongs. pnas.orgnih.gov
Comparative Structural Analysis with Vancomycin Aglycone and Other Glycopeptide Analogues
Comparing the binding of this compound (DVV) to that of its parent aglycone and other analogues reveals key determinants of substrate specificity. Structural studies of GtfA complexed with both DVV and vancomycin (which contains an additional vancosamine (B1196374) sugar) show markedly different binding modes, particularly in the region of carbohydrate attachment. pnas.orgpnas.org
The single glucose unit of DVV fits snugly into a subsite created by residues 128-141. pnas.org However, the larger vancosaminyl-glucose disaccharide of vancomycin cannot be accommodated in the same manner. pnas.orgpnas.org This structural difference explains the preference of GtfA for DVV as its acceptor substrate over vancomycin itself. pnas.orgnih.gov In the GtfA-vancomycin complex, the vancosamine sugar is exposed to the solvent and does not form stabilizing interactions with the protein. pnas.org
Furthermore, the glycopeptide aglycone scaffold, often perceived as rigid, possesses considerable conformational flexibility. pnas.org When bound to GtfD, DVV adopts a more pronounced cup-shaped curvature compared to its canonical conformation. pnas.org This adaptation prevents steric clashes with protein residues, highlighting the ability of these molecules to adjust their shape to fit different enzymatic binding pockets. This flexibility is a crucial factor for the enzymatic modifications carried out by various tailoring enzymes in the biosynthesis of glycopeptide antibiotics. pnas.org
The table below contrasts the structural features of DVV and vancomycin in their interaction with GtfA.
| Feature | This compound (DVV) | Vancomycin |
| Carbohydrate Moiety | Single glucose unit. pnas.orgpnas.org | Vancosaminyl-glucose disaccharide. pnas.org |
| Binding in GtfA | Glucose binds in a specific subsite (residues 128-141). pnas.orgpnas.org | Disaccharide cannot be accommodated in the same subsite. pnas.orgpnas.org |
| Enzyme Interactions | Extensive hydrogen bonding between glucose and enzyme residues (His-128, Gln-133, Tyr-141). pnas.orgpnas.org | Vancosamine moiety is solvent-exposed with no stabilizing protein interactions. pnas.org |
| Substrate Preference | Preferred substrate for GtfA. pnas.orgnih.gov | Not a preferred substrate for GtfA. pnas.org |
Iv. Enzymatic Derivatization and Synthetic Biology Applications
Desvancosaminyl Vancomycin (B549263) as a Substrate for Engineered Glycosyltransferases
In the final stages of vancomycin biosynthesis, the monoglucosylated heptapeptide (B1575542) intermediate, desvancosaminyl vancomycin, is a preferred substrate for the vancosaminyltransferase GtfD. drugbank.com This enzyme catalyzes the attachment of L-vancosamine to complete the mature vancomycin structure. drugbank.com The formation of this compound itself is catalyzed by the glycosyltransferase GtfE (or its homologue GtfB), which attaches a D-glucose moiety to the vancomycin aglycone. acs.orgharvard.edu
Engineered glycosyltransferases have demonstrated significant potential in utilizing this compound to create novel compounds. Research has shown that glycosyltransferases from vancomycin and chloroeremomycin (B1668801) biosynthetic pathways can be expressed in hosts like E. coli. acs.orgnih.gov These enzymes exhibit a degree of substrate promiscuity, allowing them to act on this compound and its analogues. For instance, GtfE is highly efficient at glucosylating the vancomycin aglycone to produce this compound, with a catalytic rate (kcat) of 60 min⁻¹. acs.orgnih.gov Subsequently, GtfD acts on this intermediate to attach the final sugar. nih.gov The crystal structure of GtfD complexed with its natural glycopeptide substrate confirms that the aglycone acceptor binds in a deep crevice within the enzyme's N-terminal domain, highlighting the structural basis for this specific enzymatic step. researchgate.net This understanding of enzyme structure and substrate preference is crucial for engineering glycosyltransferases to accept modified or unnatural substrates.
| Enzyme | Substrate | Product | kcat (min⁻¹) |
|---|---|---|---|
| GtfE | Vancomycin Aglycone | This compound | 60 |
| GtfB | Vancomycin Aglycone | This compound | 17 |
| GtfE | Teicoplanin Aglycone (Unnatural Substrate) | Glucosylated Teicoplanin | 20 |
Data sourced from research on the tandem action of glycosyltransferases in vancomycin maturation. acs.orgnih.gov
Chemoenzymatic Synthesis of Novel Glycopeptide Analogues
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to produce complex molecules like glycopeptide antibiotics. uq.edu.au This approach is particularly valuable for creating analogues that are difficult to access through total chemical synthesis or purely biological methods. uq.edu.auresearchgate.net this compound is a key building block in these strategies, allowing for the enzymatic addition of diverse sugar moieties to a synthetically modified peptide core. researchgate.netresearchgate.net
A primary strategy for generating novel analogues involves manipulating the carbohydrate domains of glycopeptides, as these moieties are often crucial for biological activity. acs.orgresearchgate.net One-pot enzymatic glycosylation methods have been developed to synthesize vancomycin analogues containing different monosaccharides. researchgate.netnih.gov This involves using glycosyltransferases to attach various sugar groups to the this compound core. For example, researchers have successfully used a one-pot enzymatic approach to create vancomycin analogues with an N-alkyl glucosamine, which showed significantly improved activity against vancomycin-resistant Enterococcus (VRE). researchgate.net The enzymatic glycosylation steps are performed on fully deprotected aglycons, which circumvents the need for complex protection and deprotection steps common in chemical glycosylation. nih.gov
The substrate flexibility of certain glycosyltransferases is key to expanding the diversity of glycopeptide analogues. acs.orgresearchgate.net Studies have shown that enzymes like GtfD can utilize both unnatural sugar donors and unnatural glycopeptide acceptors. acs.orgnih.gov In a notable example, GtfD was able to transfer an unnatural sugar, 4-epi-vancosamine (from UDP-β-L-4-epi-vancosamine), to both its natural substrate (this compound) and an unnatural acceptor (the glucosylated teicoplanin scaffold). acs.orgnih.gov This resulted in the creation of a novel teicoplanin/vancomycin hybrid glycopeptide. acs.orgnih.gov Furthermore, the glucosyltransferase from Amycolatopsis orientalis can utilize various glycosyl donors, including TDP-Glc, UDP-Glc, and UDP-Gal, to glycosylate the vancomycin aglycone, thereby producing different versions of the monoglucosylated intermediate for subsequent enzymatic steps. researchgate.net However, the promiscuity varies between enzymes; GtfA, for instance, tolerates only minor modifications in its donor substrate. storkapp.me
Reprogramming Glycopeptide Biosynthetic Pathways for Enhanced Chemical Diversity
Synthetic biology offers a powerful approach to generate novel glycopeptides by engineering their biosynthetic pathways. nih.gov This involves the rational modification or combination of genes from different glycopeptide antibiotic biosynthetic gene clusters to create new molecular structures. researchgate.net One successful strategy involves using a "mutasynthesis" approach, where a gene essential for the synthesis of a specific precursor is deleted from the producing organism. acs.orgresearchgate.net The organism is then fed synthetic analogues of that precursor, which are incorporated into the final molecule, leading to the creation of novel derivatives. acs.org For example, a mutant of the vancomycin-type antibiotic producer Amycolatopsis balhimycina, deficient in the synthesis of the amino acid 3,5-dihydroxyphenylglycine (DPg), was used to generate a variety of modified glycopeptides by supplementing the culture with synthetic DPg analogues. acs.org This approach highlights the potential to modify the peptide core, which can then be subjected to enzymatic glycosylation, potentially using this compound analogues as intermediates.
Development of Improved Enzymatic Glycosylation Protocols for this compound Derivatization
| Parameter | Prior Protocol | Optimized Protocol |
|---|---|---|
| Aglycon Concentration | 0.5 mM | 4.0 mM |
| GtfE Loading | 2 mol % | 1 mol % |
| GtfD Loading | 1 mol % | 0.5 mol % |
| UDP-Glucose | 8 equivalents | 2 equivalents |
| UDP-Vancosamine | 6 equivalents | 2 equivalents |
| Procedure | Two separate steps with intermediate isolation | One-pot, two-step procedure |
| Yield (on 400 mg scale) | Not specified | 92% |
Data compiled from research on improved preparative enzymatic glycosylation of vancomycin aglycon and analogues. nih.gov
Streamlined One-Pot, Two-Step Conversions for Glycopeptide Analogues
The process typically involves the sequential action of two enzymes. The first enzyme, GtfE, a D-glucosyltransferase, attaches a glucose molecule to the vancomycin aglycone. The resulting intermediate is desvancosaminyl-vancomycin, also known as vancomycin pseudoaglycone. nih.govresearchgate.netdrugbank.com In the second step, another glycosyltransferase, GtfD, transfers a vancosamine (B1196374) moiety to the pseudoaglycone, yielding the fully glycosylated vancomycin or a related analogue. nih.govdrugbank.com
Researchers have optimized this sequential enzymatic glycosylation to be performed in a single reaction vessel. nih.gov Key improvements to this one-pot, two-step procedure include increasing the reaction concentration and reducing the required amounts of enzymes and glycosyl donors. nih.gov The addition of calf intestinal alkaline phosphatase has been shown to drive the reactions to completion by hydrolyzing the uridine-5'-diphosphate (B1205292) (UDP) byproduct, which can otherwise cause product inhibition and reverse the glycosylation reaction. nih.gov
This streamlined approach has been successfully applied to produce vancomycin and its analogues on a preparative scale. For instance, the one-pot, two-step glycosylation of a thioamide-containing vancomycin aglycon analogue, [Ψ[C(=S)NH]Tpg4]vancomycin aglycon, proceeded with a high yield. nih.gov Similarly, vancomycin aglycon itself can be efficiently converted to vancomycin using this method. nih.gov
The table below summarizes the key findings from these optimized one-pot, two-step enzymatic glycosylation reactions.
| Starting Aglycone | Enzymes | Glycosyl Donors | Key Process Features | Final Product | Yield (%) |
| [Ψ[C(=S)NH]Tpg4]vancomycin aglycon | GtfE, GtfD, Calf intestinal alkaline phosphatase | UDP-glucose, UDP-vancosamine | One-pot, two-step; increased concentration; reduced enzyme/donor loading | [Ψ[C(=S)NH]Tpg4]vancomycin | 92 |
| Vancomycin aglycon | GtfE, GtfD, Calf intestinal alkaline phosphatase | UDP-glucose, UDP-vancosamine | One-pot, two-step; conducted on a 5 mg scale | Vancomycin | 84 |
This one-pot, two-step enzymatic strategy represents a significant advancement in the chemoenzymatic synthesis of complex glycopeptide antibiotics, enabling the efficient production of novel analogues for further study and development. nih.gov
V. Role As a Degradation Product and Analytical Research Considerations
Formation of Desvancosaminyl Vancomycin (B549263) via Hydrolytic Degradation of Vancomycin
Desvancosaminyl vancomycin is formed through the hydrolytic degradation of vancomycin. This chemical process involves the cleavage of the glycosidic bond, leading to the loss of the vancosamine (B1196374) sugar moiety from the parent vancomycin molecule nih.govgoogle.comgoogle.com. The structure of vancomycin contains several sites susceptible to degradation, with the glycosidic linkages being particularly labile under certain conditions google.com.
The stability of vancomycin is notably pH-dependent. Studies have shown that vancomycin is most stable in acidic conditions, specifically between pH 3.0 and 5.0. Conversely, its degradation is more pronounced in alkaline environments. This instability in alkaline solutions can lead to the formation of various degradation products, including this compound. The hydrolytic cleavage of the vancosamine sugar is a key pathway in the degradation profile of vancomycin, especially under conditions outside its optimal pH range.
A study on the degradation of vancomycin in various aqueous environments at 37°C demonstrated that the compound degrades over time, with the rate of degradation being influenced by the composition of the medium researchgate.net. While this study did not specifically quantify the formation of this compound, it highlights the inherent instability of vancomycin in aqueous solutions, a condition that facilitates hydrolytic degradation.
Analytical Characterization of this compound in Vancomycin Preparations
The presence of this compound in vancomycin samples necessitates reliable analytical methods for its separation, identification, and quantification. Chromatographic and spectroscopic techniques are pivotal in the analytical characterization of this and other related impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a suitable technique for the analysis of polar compounds like vancomycin and its degradation products. Traditional reversed-phase liquid chromatography can be less effective for such polar molecules due to poor retention. HILIC, however, provides good retention and selectivity for these glycopeptide substances researchgate.net.
A study focused on the analysis of vancomycin and its related impurities, including this compound, successfully developed a HILIC method. The research involved a systematic evaluation of stationary phases, acetonitrile (B52724) content, buffer salt, and mobile phase pH to optimize the separation researchgate.net. The findings indicated that a Click XIon column used with a mobile phase containing ammonium (B1175870) formate (B1220265) was effective in completely separating vancomycin from its impurities researchgate.net.
Below is a table summarizing the optimized HILIC separation parameters from the study:
| Parameter | Condition |
| Stationary Phase | Click XIon column |
| Mobile Phase Additive | Ammonium Formate |
| Focus of Optimization | Acetonitrile content, buffer salt, and pH of the mobile phase |
| Outcome | Total separation of vancomycin and its related impurities |
This table is based on findings from a study on HILIC for vancomycin and its impurities. researchgate.net
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC/MS), is a powerful tool for the structural elucidation of vancomycin and its degradation products. The high resolution and fragmentation capabilities of tandem mass spectrometry (MS/MS) are especially valuable for identifying compounds like this compound.
The structural difference between vancomycin and this compound lies in the absence of the vancosamine sugar in the latter. This difference can be readily detected by mass spectrometry. In MS/MS analysis, a characteristic fragmentation of the protonated vancomycin molecule is the loss of the vancosamine moiety researchgate.net. This specific loss is a key indicator used to identify this compound in a sample.
Research on the mass spectrometry analysis of vancomycin has identified specific fragmentation patterns. For instance, the full MS2 spectrum of vancomycin often shows an abundant precursor ion at m/z 725, which corresponds to the doubly charged protonated molecule [M+2H]2+. A specific fragmentation mechanism observed is the loss of the vancosamine molecule, which is considered a specific transition for vancomycin and its related structures researchgate.net. The fragment ions produced from the aminoglycoside portion of vancomycin, such as those at m/z 100.0767, 118.0866, and 144.1021, are also indicative of the glycan structure researchgate.net.
Assessment of this compound as an Impurity in Research-Grade Vancomycin Samples
This compound is recognized as a significant impurity in vancomycin preparations. Regulatory bodies and researchers place importance on monitoring and controlling the levels of this and other impurities to ensure the quality, safety, and efficacy of vancomycin products.
Studies on commercial vancomycin products have revealed the presence of various impurities. An investigation into parenteral vancomycin products in the United States found that the total amount of impurities ranged from 5% to 11% nih.gov. While this study did not specify the exact percentage of this compound, it did note that no single impurity was present at a level greater than 2.0% nih.gov. Another quality assessment of U.S. marketplace vancomycin for injection products reported that generic products had a higher proportion of total impurities (ranging from 6.2% to 9.7%) compared to the innovator product (5.5%) researchgate.net.
The presence of this compound and other impurities can arise from both the fermentation process during vancomycin production and subsequent degradation during storage and handling google.comgoogle.com. The ease with which vancomycin can degrade, particularly under non-optimal pH conditions and at elevated temperatures, underscores the importance of stringent quality control measures for research-grade and pharmaceutical-grade vancomycin google.com.
The following table provides a summary of reported impurity levels in vancomycin products, which would include this compound as one of the components.
| Product Type | Total Impurity Range | Level of Largest Single Impurity |
| Parenteral Vancomycin Products (U.S. Market) | 5% - 11% | < 2.0% |
| Generic Vancomycin for Injection (U.S. Market) | 6.2% - 9.7% | Not Specified |
| Innovator Vancomycin for Injection (U.S. Market) | 5.5% | Not Specified |
This table is based on data from quality assessment studies of commercial vancomycin products. nih.govresearchgate.net
Vi. Theoretical and Computational Investigations of Desvancosaminyl Vancomycin
Molecular Modeling of Desvancosaminyl Vancomycin (B549263) and Its Complexes
Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are instrumental in understanding the three-dimensional structure and conformational dynamics of desvancosaminyl vancomycin and its complexes. While direct MD simulation studies exclusively focused on this compound are not extensively documented in the literature, its behavior can be inferred from simulations of vancomycin and its aglycone.
Computational models of this compound are typically constructed based on the known crystal or NMR structures of vancomycin. The process involves the in silico removal of the vancosamine (B1196374) sugar from the disaccharide chain attached to the central amino acid residue of the heptapeptide (B1575542) core. nih.gov The resulting structure, containing only the glucose moiety, can then be subjected to energy minimization and MD simulations in an explicit solvent environment to explore its stable conformations and dynamic behavior. nih.govnih.gov
Table 1: Computed Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₅₉H₆₂Cl₂N₈O₂₂ |
| Molecular Weight | 1306.1 g/mol |
| Exact Mass | 1304.3355710 Da |
| XLogP3-AA | -2.4 |
| Polar Surface Area | 486 Ų |
Data sourced from PubChem CID 447876. nih.gov
Computational Chemistry Approaches to Enzyme-Substrate Interactions
This compound is the natural acceptor substrate for the glycosyltransferase GtfD, the enzyme responsible for attaching L-vancosamine in the final step of vancomycin biosynthesis. nih.gov Computational chemistry, in conjunction with X-ray crystallography, has provided detailed snapshots of this crucial enzyme-substrate interaction.
The crystal structure of GtfD has been solved in a complex with thymidine (B127349) diphosphate (B83284) (TDP) and this compound, offering a precise, atom-level view of the binding mode. nih.gov In this structure, the this compound molecule is positioned in a deep crevice within the N-terminal domain of the enzyme. nih.gov This binding is stabilized by a network of specific interactions between the glycopeptide and amino acid residues of the enzyme.
Computational analysis of this crystal structure allows for the identification of key residues involved in substrate recognition and catalysis. Structural and kinetic analyses suggest that Asp13 acts as the catalytic general base, potentially assisted by Thr10. nih.gov Understanding these interactions is fundamental for enzyme engineering and for using GtfD as a biocatalyst in the chemoenzymatic synthesis of novel glycopeptide derivatives. The enzyme exhibits a strong preference for this compound over the vancomycin aglycone, highlighting the importance of the glucose moiety for proper recognition and binding within the active site. drugbank.com
Prediction of Reactivity and Binding Energetics of this compound
Computational methods are widely used to predict the reactivity and calculate the binding free energy of glycopeptides with their biological targets. Techniques such as Density Functional Theory (DFT) and free energy perturbation (FEP) calculations provide quantitative estimates of binding affinities. nih.govnih.gov
The primary antibacterial action of vancomycin and its analogues stems from their ability to bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis. nih.gov The removal of the vancosamine sugar to yield this compound is known to reduce antibacterial activity, which implies a lower binding affinity for the D-Ala-D-Ala target compared to the parent vancomycin. The vancosamine sugar's amino group contributes to this binding.
Conversely, the presence of the glucose moiety in this compound provides a significant binding advantage over the bare vancomycin aglycone. DFT calculations and experimental studies on vancomycin and its aglycone have been performed, allowing for an estimation of the energetic contributions of the sugar residues. nih.gov For instance, the experimental binding energy of vancomycin with a cell wall peptide analogue was found to be approximately 30.9 ± 1.8 kcal/mol, which agreed well with calculated values of 36.3-42.0 kcal/mol for a model system. nih.gov The affinity of the vancomycin aglycone is lower. Therefore, the binding energy of this compound is expected to be intermediate between that of vancomycin and its aglycone. FEP studies on various vancomycin derivatives have shown that modifications to the glycopeptide scaffold can systematically alter binding affinities, providing a computational framework to predict the impact of losing the vancosamine sugar. nih.gov
Table 2: Comparative Binding Affinities of Vancomycin Analogues to Bacterial Cell Wall Precursors
| Compound | Target | Relative Binding Affinity | Computational Method |
| Vancomycin | L-Lys-D-Ala-D-Ala | High | FEP / DFT |
| This compound | L-Lys-D-Ala-D-Ala | Intermediate (Predicted) | Inferred from structural data |
| Vancomycin Aglycone | L-Lys-D-Ala-D-Ala | Moderate | FEP / DFT |
| Vancomycin | L-Lys-D-Ala-D-Lac | Very Low | FEP / MD Simulation |
This table provides a qualitative comparison based on published computational and experimental studies of vancomycin and its aglycone. nih.govnih.gov
Rational Design Strategies for Glycopeptide Modification Based on this compound Interactions
Understanding the structure and interactions of this compound is pivotal for the rational design of next-generation glycopeptide antibiotics aimed at overcoming bacterial resistance. nih.gov As the immediate precursor to vancomycin, it serves as a strategic scaffold for semisynthetic and chemoenzymatic modifications.
One key strategy involves leveraging the substrate specificity of the vancosaminyltransferase GtfD. Computational modeling of the GtfD-desvancosaminyl vancomycin complex provides a blueprint for designing novel sugar donors that the enzyme could potentially transfer onto the this compound core. nih.gov This approach allows for the creation of a library of novel vancomycin analogues with modified sugar moieties, which can then be screened for enhanced activity, particularly against vancomycin-resistant strains.
Furthermore, computational studies that analyze the consequences of removing the vancosamine sugar help to elucidate its specific role in target binding and antibacterial activity. nih.gov This knowledge informs rational design strategies focused on modifying other parts of the molecule to compensate for this loss or to introduce entirely new mechanisms of action. For example, free energy perturbation studies can predict how modifications to the heptapeptide backbone might enhance binding to the altered D-Ala-D-Lac terminus found in resistant bacteria. nih.govnih.gov By computationally screening potential modifications on the this compound scaffold before undertaking complex synthesis, researchers can prioritize candidates with the highest probability of success, accelerating the development of more durable antibiotics. nih.gov
Q & A
Q. Methodological Considerations :
- Sample Preparation : Use buffer solutions (e.g., Buffer No. 4) to stabilize impurities during dilution.
- Detection : UV absorption at 280 nm optimizes sensitivity for vancomycin and its analogs.
- Calibration : Include this compound reference standards (e.g., EP primary standards) to validate accuracy .
What analytical methods are recommended for detecting this compound as an impurity?
Basic Research Question
Reverse-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) is the gold standard for impurity profiling. The USP method employs a C18 column, mobile phase gradients (e.g., acetonitrile-phosphate buffer), and stringent system suitability criteria (e.g., tailing factor <2.0) . For precise quantification:
| Parameter | Specification |
|---|---|
| Column | C18, 5 µm particle size, 250 mm × 4.6 mm |
| Mobile Phase | Acetonitrile:0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Retention Time | ~12–15 minutes for this compound |
Q. Validation Requirements :
- Linearity (R² >0.99) across 50–150% of target concentration.
- Recovery rates of 95–105% for spiked samples .
How does the presence of this compound affect the pharmacokinetic (PK) profile of vancomycin?
Advanced Research Question
While this compound is pharmacologically inactive, its presence may alter vancomycin’s PK due to competitive protein binding or renal clearance interference. Population PK models (e.g., two-compartment models) show that impurities >4% correlate with reduced vancomycin AUC/MIC ratios in critically ill patients .
Q. Experimental Design :
- In Vivo Models : Administer vancomycin-spiked desvancosaminyl analogs to rodents; measure plasma concentrations via LC-MS/MS.
- Data Analysis : Use nonlinear mixed-effects modeling (NONMEM) to assess clearance and volume of distribution changes .
What experimental approaches resolve discrepancies in this compound measurements across studies?
Advanced Research Question
Discrepancies often arise from variability in sample preparation (e.g., incomplete dissolution) or column degradation. To mitigate:
- Standardized Protocols : Follow USP guidelines for assay preparation, including precise dilution with degassed water .
- Interlaboratory Studies : Collaborate via platforms like the Clinical Pharmacokinetics consortium to harmonize methods .
- Statistical Tools : Apply Bland-Altman plots to evaluate bias between HPLC and microbial assay results .
What mechanisms explain the formation of this compound during vancomycin synthesis?
Advanced Research Question
this compound forms via glycosidic bond hydrolysis during fermentation or storage. Stability studies (pH 3–7, 25–40°C) show accelerated degradation under alkaline conditions. Mechanistic insights:
- Enzymatic Pathways : β-N-acetylglucosaminidases in Amycolatopsis orientalis may cleave vancomycin’s vancosamine moiety .
- Analytical Confirmation : Use NMR and high-resolution MS to track structural changes during forced degradation .
How can novel chromatographic techniques improve detection limits for this compound?
Advanced Research Question
Ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles reduces run times and improves resolution. Coupled with tandem MS (UHPLC-MS/MS), detection limits can reach 0.01 µg/mL, enabling trace impurity analysis in complex matrices .
Q. Optimization Steps :
- Column : Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).
- Ionization Mode : Electrospray ionization (ESI+) for enhanced sensitivity.
What role does this compound play in vancomycin’s quality control protocols?
Basic Research Question
As a specified impurity in pharmacopeial standards (e.g., EP), this compound is monitored to ensure batch consistency and safety. Limits are set at ≤4.0% per USP guidelines, validated through accelerated stability testing .
Q. Protocol Implementation :
- Release Testing : Include impurity profiling in Certificate of Analysis (CoA) for commercial batches.
- Documentation : Align with ICH Q3B(R2) guidelines for reporting thresholds .
What in vitro models assess the biological impact of this compound impurities?
Advanced Research Question
Time-kill assays against Staphylococcus aureus (ATCC 29213) evaluate whether impurities reduce vancomycin’s efficacy. Key steps:
Q. Data Interpretation :
- FICI ≤0.5 indicates synergy; >4.0 indicates antagonism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
